3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. Key structural attributes include:
- 2-position: A phenyl group.
- 3-position: A 4-bromophenyl substituent.
- 5-position: A 3-trifluoromethylphenyl group.
The fused bicyclic system may contribute to conformational rigidity, which is advantageous in medicinal chemistry for target specificity .
Properties
Molecular Formula |
C24H16BrF3N2O3 |
|---|---|
Molecular Weight |
517.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H16BrF3N2O3/c25-16-11-9-14(10-12-16)20-19-21(33-30(20)17-6-2-1-3-7-17)23(32)29(22(19)31)18-8-4-5-15(13-18)24(26,27)28/h1-13,19-21H |
InChI Key |
HEIXCPSUDITZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Activity
Research has shown that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit anticonvulsant properties. The structure of this compound allows for interactions with GABA receptors, which are crucial in controlling neuronal excitability. Studies have indicated that modifications to the oxazole ring can enhance anticonvulsant activity, making this compound a candidate for further pharmacological development .
2. Antimicrobial Properties
Compounds similar to 3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione have been evaluated for their antimicrobial efficacy. The presence of the bromophenyl and trifluoromethyl groups contributes to increased lipophilicity and membrane permeability, enhancing the ability to disrupt bacterial cell membranes .
3. Cancer Research
The compound's unique structure may also provide a basis for developing anticancer agents. Heterocycles are often involved in the inhibition of key enzymes in cancer pathways. Preliminary studies suggest that modifications to the dihydropyrrole framework could lead to potent inhibitors of cancer cell proliferation .
Materials Science Applications
1. Photoaffinity Labeling
The trifluoromethyl group in the compound makes it suitable for use as a photoaffinity labeling agent in biochemical studies. This application is particularly useful in identifying protein-protein interactions and mapping biological pathways . The compound can be activated under UV light to form reactive intermediates that covalently bond with target proteins.
2. Synthesis of Advanced Materials
The heterocyclic nature of this compound allows it to be utilized as a building block in the synthesis of advanced materials such as polymers and nanocomposites. The incorporation of such compounds can enhance thermal stability and mechanical properties due to their rigid structures .
Agricultural Chemistry Applications
1. Pesticide Development
The structural features of 3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione make it a candidate for developing new pesticides. Its ability to interfere with insect neurophysiology can be harnessed to create selective insecticides that minimize harm to non-target species .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Anticonvulsant Activity Study | Identified structure-activity relationships for pyrrolo derivatives | Supports medicinal chemistry applications |
| Antimicrobial Efficacy Evaluation | Demonstrated significant activity against Gram-positive bacteria | Highlights potential as an antimicrobial agent |
| Photoaffinity Labeling Research | Successfully labeled target proteins in cellular assays | Validates use in biochemical research |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione core but differ in substituents, leading to variations in electronic, steric, and physicochemical properties.
Table 1: Structural and Molecular Comparison
*Note: The target’s molecular formula is inferred as C₂₅H₁₅BrF₃N₂O₃ based on substituent analysis.
Electronic and Steric Properties
- Bromine vs. Chlorine : The target’s 4-bromophenyl group (Br, van der Waals radius: 1.85 Å) is larger and more lipophilic than the 4-Cl-phenyl group in , which may enhance membrane permeability .
- CF₃ vs.
- Spiro Architecture : The spiro compound introduces a cyclohexane-dione moiety, likely improving metabolic stability but reducing solubility due to increased rigidity .
- Heteroaromatic vs.
Biological Activity
The compound 3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 502.207 g/mol. The structure features multiple aromatic rings and a pyrrolo[3,4-d][1,2]oxazole core, which are known for their diverse biological activities.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, fluorinated derivatives have shown potent cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-468) with GI50 values less than 1 nM . The presence of the bromine and trifluoromethyl groups may enhance the lipophilicity and electron-withdrawing capacity, contributing to increased potency.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various biological pathways:
- Cholinesterases : Compounds with similar structures have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 to 20 μM .
- Cyclooxygenases : Some derivatives have demonstrated inhibition of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes .
3. Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also exhibit activity against bacterial strains. For instance, certain derivatives have shown significant zones of inhibition against both gram-positive and gram-negative bacteria, indicating potential as an antibiotic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies suggest that the trifluoromethyl group interacts favorably with enzyme active sites through hydrogen and halogen bonding interactions, enhancing binding affinity and specificity .
- Free Radical Scavenging : Some derivatives have been found to possess antioxidant properties, which may contribute to their anticancer effects by mitigating oxidative stress in cells .
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of a closely related compound against the MCF-7 breast cancer cell line. The compound exhibited a significant reduction in cell viability at low concentrations, suggesting potential for development as an anticancer therapeutic agent.
Case Study 2: Enzyme Inhibition Profile
In another investigation, the inhibitory effects on cholinesterases were assessed using various substituted phenyl derivatives. The results indicated that modifications in the para position significantly affected the inhibitory potency, highlighting structure-activity relationships critical for drug design.
Summary Table of Biological Activities
| Activity Type | Assessed Compounds | IC50/Effect |
|---|---|---|
| Anticancer | Various derivatives | GI50 < 1 nM in MCF-7 cells |
| Cholinesterase Inhibition | Related compounds | IC50 = 10 - 20 μM |
| COX-2 Inhibition | Similar structures | Moderate inhibition |
| Antimicrobial | Various derivatives | Significant zones of inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
